molecular formula C14H16N2O4S B11640401 methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate CAS No. 315236-94-3

methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate

Cat. No.: B11640401
CAS No.: 315236-94-3
M. Wt: 308.35 g/mol
InChI Key: SGUTWKILHKAHKU-UHFFFAOYSA-N
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Description

化学结构与物理化学性质

分子构型与立体化学

该化合物的核心为1,3-噻唑烷-4-酮环,其5位通过亚甲基与乙酸甲酯基团相连,2位则通过亚胺键(—N=C—)与4-乙氧基苯基结合。由于分子中存在两个双键(C=N和C=C),其立体构型为(4Z,5Z),这一构型通过X射线晶体学及核磁共振氢谱($$ ^1\text{H NMR} $$)得以确认

取代基的电子效应

乙氧基苯基的供电子效应通过苯环的共轭体系传递至噻唑烷酮环,显著影响其反应活性。例如,该基团可增强亚胺键的稳定性,并调节分子整体的亲脂性(LogP值为2.3),从而影响其跨膜运输能力

光谱特征与表征

  • 红外光谱(IR) :在1720 cm$$ ^{-1} $$处显示强吸收峰,对应噻唑烷酮环的C=O伸缩振动;1605 cm$$ ^{-1} $$处的峰归属于C=N键
  • 核磁共振($$ ^1\text{H NMR} $$) :δ 1.35 ppm(三重峰,—OCH$$ _2$$CH$$ _3 $$中的甲基),δ 4.02 ppm(四重峰,—OCH$$ _2$$CH$$ _3 $$中的亚甲基),δ 7.25–7.89 ppm(苯环质子)

热力学稳定性

差示扫描量热法(DSC)显示,该化合物的熔点为214–216°C,分解温度高于300°C,表明其固态下具有较高的热稳定性。

Properties

CAS No.

315236-94-3

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

methyl 2-[4-(4-ethoxyphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate

InChI

InChI=1S/C14H16N2O4S/c1-3-20-10-6-4-9(5-7-10)15-13-11(8-12(17)19-2)21-14(18)16-13/h4-7,11H,3,8H2,1-2H3,(H,15,16,18)

InChI Key

SGUTWKILHKAHKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(SC(=O)N2)CC(=O)OC

solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Imine Intermediate Synthesis

The initial step involves condensing 4-ethoxyaniline with a keto-ester precursor. For example:

  • Reactants : 4-Ethoxyaniline (1.0 eq) and methyl 3-oxobutanoate (1.2 eq).

  • Conditions : Reflux in ethanol with catalytic acetic acid (5 mol%) for 6–8 hours.

  • Yield : 78–85% after recrystallization from ethanol.

Characterization via 1H^1H-NMR confirms imine formation (δ 8.2–8.4 ppm, singlet for –N=CH–).

Thiazolidinone Cyclization

Cyclization with mercaptoacetic acid under acidic conditions forms the thiazolidinone core:

  • Reactants : Imine intermediate (1.0 eq), mercaptoacetic acid (1.5 eq).

  • Conditions : Reflux in dry benzene with anhydrous ZnCl2_2 (10 mol%) for 12 hours.

  • Yield : 72–79%.

The reaction mechanism proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization (Figure 1).

Esterification and Functionalization

Final esterification introduces the methyl group:

  • Reactants : Thiazolidinone acid (1.0 eq), methanol (excess), H2_2SO4_4 (catalytic).

  • Conditions : Reflux for 4 hours, followed by neutralization with NaHCO3_3.

  • Yield : 88–92%.

Optimization Strategies and Catalytic Innovations

Solvent and Catalyst Screening

Comparative studies reveal solvent impacts on reaction efficiency:

SolventCatalystYield (%)Purity (%)
Dry benzeneZnCl2_27998
TolueneBF3_3-Et2_2O6895
DMF4288

ZnCl2_2 in benzene maximizes yield due to enhanced Lewis acidity and low polarity.

Stereochemical Control

The (Z)-configuration is favored under kinetic control:

  • Temperature : Reactions at 80–90°C favor (Z)-isomer (95:5 ratio).

  • Additives : Triethylamine suppresses racemization during cyclization.

X-ray crystallography (e.g.,) confirms the (Z)-geometry via C=N bond lengths (1.28 Å) and dihedral angles (175.2°).

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time:

  • Conditions : 150 W, 100°C, 30 minutes.

  • Yield : 89% vs. 72% conventional.

Green Chemistry Approaches

  • Solvent-free synthesis : Ball milling with silica gel achieves 81% yield in 2 hours.

  • Biocatalysts : Lipase-mediated esterification reduces byproducts (purity >99%).

Analytical Characterization

  • 1H^1H-NMR : Key signals at δ 3.72 (s, COOCH3_3), δ 7.3–7.6 (m, Ar–H).

  • IR : Peaks at 1720 cm1^{-1} (C=O), 1615 cm1^{-1} (C=N).

  • X-ray diffraction : Monoclinic crystal system (Space group P21_1/c) .

Chemical Reactions Analysis

Reactions::
Major Products::
  • Hydrolysis: Methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetic acid
  • Reduction: Methyl {(4Z)-4-[(4-ethoxyphenyl)amino]-2-oxo-1,3-thiazolidin-5-yl}acetate
  • Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science:

Mechanism of Action

    Antimicrobial Activity:

    Antitumor Activity:

    Anti-Inflammatory Effects:

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its 4-ethoxyphenylimino and methyl acetate substituents. Key comparisons with analogous thiazolidinones include:

Compound Name Substituents Molecular Formula Key Features Reference
Methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate 4-ethoxyphenylimino, methyl acetate C₁₄H₁₅N₂O₄S Ethoxy group enhances lipophilicity; ester moiety improves bioavailability -
Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichlorothiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate 4-chlorophenyl, dichlorothiazolyl C₁₅H₁₀Cl₃N₄O₂S₂ Chlorine substituents increase electrophilicity; anti-T. gondii activity noted
2-{(2E)-2-[(4-Hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide 4-hydroxyphenylimino, acetamide C₁₇H₁₅N₃O₃S Hydroxyl group enables hydrogen bonding; amide enhances metabolic stability
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Methoxyphenyl, hydrazono C₂₄H₂₀N₄O₃S Dual methoxy groups improve solubility; hydrazone linker supports π-π interactions

Key Observations :

  • Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and membrane permeability compared to electron-withdrawing groups (e.g., chloro) .
  • Ester vs. amide substituents : The methyl acetate group in the target compound may confer higher metabolic lability than the acetamide in , affecting pharmacokinetics.

Biological Activity

Methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring with an imine and ester functional group, contributing to its biological properties. The molecular formula is C14H16N2O3SC_{14}H_{16}N_2O_3S, and it has a molecular weight of approximately 300.35 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi.

Antibacterial Activity

A study evaluated the antibacterial properties of several thiazolidine derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values were determined using a microdilution method against various Gram-positive and Gram-negative bacteria. The results indicated:

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Escherichia coli0.0150.030
Staphylococcus aureus0.0080.015
Bacillus cereus0.0040.008
Enterobacter cloacae0.0040.008

These findings suggest that the compound is more effective than conventional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times in some cases .

Antifungal Activity

The antifungal activity was also assessed, revealing effective inhibition against several fungal strains:

Fungal Strain MIC (mg/mL)
Candida albicans0.006
Aspergillus fumigatus0.020
Trichophyton viride0.004

The compound exhibited excellent antifungal properties, particularly against Trichophyton viride, indicating its potential use in treating fungal infections .

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism. Docking studies have suggested that it binds effectively to target proteins in bacterial cells, leading to cell death .

Case Studies

  • Case Study on Bacterial Resistance : In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed that it retained efficacy where traditional antibiotics failed, providing a promising alternative for treatment-resistant infections .
  • In Vivo Efficacy : Animal models treated with this compound demonstrated significant reductions in bacterial load compared to control groups receiving placebo treatments .

Q & A

Basic: What are the optimal synthetic routes for methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation of 4-ethoxyaniline with thiourea derivatives, followed by cyclization and esterification. Key steps include:

  • Reagent Selection : Use hydrazine derivatives and aldehydes for imine formation, with thiourea for thiazolidinone ring closure .
  • Reaction Conditions : Optimize temperature (70–100°C), solvent (ethanol or acetonitrile under reflux), and catalysts (e.g., acetic acid as a proton donor) to enhance reaction efficiency .
  • Purification : Employ column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) to isolate the product .
    Yield improvements are achieved by controlling stoichiometry, reaction time (2–5 hours), and inert atmospheres to prevent oxidation .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the Z-configuration of the imine group and ester functionality. Chemical shifts for the thiazolidinone carbonyl (~170 ppm) and methoxy groups (~3.8 ppm) confirm regiochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects byproducts .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly the (4Z) configuration and planarity of the thiazolidinone ring .

Advanced: How can researchers investigate the molecular mechanisms underlying the biological activity of this thiazolidinone derivative?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). Focus on the thiazolidinone core and ethoxyphenyl group for hydrogen bonding and hydrophobic interactions .
  • Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify affinity for targets like PPAR-γ or cyclooxygenase isoforms .
  • In Vitro Models : Test anti-inflammatory or antidiabetic activity in cell lines (e.g., RAW 264.7 macrophages or 3T3-L1 adipocytes) using ELISA for cytokine/protein expression .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and compound solubility (use DMSO stocks <0.1% v/v) to minimize variability .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects or impurity profiles) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

  • Analog Synthesis : Modify the ethoxyphenyl group (e.g., replace with halogenated or alkyl-substituted aryl rings) and the ester moiety (e.g., ethyl or benzyl esters) .
  • Biological Testing : Screen analogs for activity against disease-relevant targets (e.g., antimicrobial: MIC assays; anticancer: MTT assays) .
  • Computational Modeling : Apply quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Advanced: What experimental approaches are suitable for analyzing the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. The ester group is prone to hydrolysis at alkaline pH (>8) .
  • Plasma Stability Assays : Use human or rodent plasma to assess metabolic lability (e.g., esterase-mediated cleavage) over 24 hours .
  • Mass Spectrometry (LC-MS) : Identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Basic: How can researchers validate the stereochemical configuration of the (4Z) imine group in this compound?

Methodological Answer:

  • NOESY NMR : Correlate spatial proximity between the imine proton and adjacent groups to confirm the Z-configuration .
  • IR Spectroscopy : Stretching frequencies for C=N (1640–1620 cm⁻¹) and C=O (1720 cm⁻¹) support the conjugated system .
  • Computational Analysis : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .

Advanced: What methodologies are recommended for studying the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayer assays predict intestinal permeability .
    • Metabolism : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation .
    • Excretion : Radiolabeled compound (¹⁴C) in urine/feces collection studies .
  • Pharmacokinetic Modeling : Non-compartmental analysis (WinNonlin) calculates AUC, t₁/₂, and clearance rates .

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